molecular formula C23H25N5O3 B3011028 (1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1251581-51-7

(1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No.: B3011028
CAS No.: 1251581-51-7
M. Wt: 419.485
InChI Key: LSYZBQKOQZLWHT-UHFFFAOYSA-N
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Description

The compound (1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a complex organic molecule that features a combination of aromatic, triazole, and spirocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone typically involves multi-step organic reactions. One common approach is the use of click chemistry to form the triazole ring, followed by the introduction of the spirocyclic moiety through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

(1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the spirocyclic moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

(1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for amides or esters, allowing the compound to mimic the structure of natural substrates and inhibit enzyme activity. The spirocyclic moiety may contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
  • (1-(4-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Uniqueness

The uniqueness of (1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-(4-ethylphenyl)-5-pyridin-3-yltriazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-2-17-5-7-19(8-6-17)28-21(18-4-3-11-24-16-18)20(25-26-28)22(29)27-12-9-23(10-13-27)30-14-15-31-23/h3-8,11,16H,2,9-10,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYZBQKOQZLWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCC4(CC3)OCCO4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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